molecular formula C10H20 B3427625 p-Menthane CAS No. 6069-98-3

p-Menthane

Cat. No. B3427625
CAS RN: 6069-98-3
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Description

P-Menthane is a hydrocarbon with the formula (CH3)2CHC6H10CH3 . It is the product of the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene, terpinolenes, phellandrene, and limonene . It is a colorless liquid with a fragrant fennel-like odor .


Synthesis Analysis

P-Menthane is synthesized and stored in specialized anatomical structures such as glandular trichomes (GT), secretory cavities, and root resin ducts . These metabolites originate through the 2 C-methyl-D-erythritol-4-phosphate precursor pathway in the plastids of GT secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .


Molecular Structure Analysis

The molecular formula of p-Menthane is C10H20 . The structure of p-Menthane is characterized by a cyclohexane ring with two methyl groups and one isopropyl group attached .


Chemical Reactions Analysis

P-Menthane is the product of the hydrogenation or hydrogenolysis of various terpenoids, including p-cymene, terpinolenes, phellandrene, and limonene . Saturated aliphatic hydrocarbons, such as p-Menthane, may be incompatible with strong oxidizing agents like nitric acid .


Physical And Chemical Properties Analysis

P-Menthane is a colorless liquid with a fragrant fennel-like odor . It has a density of 0.8086 g/cm3, a boiling point of 168 °C, and is soluble in organic solvents .

Scientific Research Applications

Mosquito Repellent with Deet-Like Efficacy

p-Menthane-3,8-diol (PMD) is a derivative of p-Menthane that has garnered attention for its use as a botanical mosquito repellent. Originating from the distillation of leaves from the Australian lemon-scented gum tree, PMD has been recognized by the U.S. Centers for Disease Control and Prevention (CDC) for its efficacy similar to DEET in repelling mosquitoes. This endorsement highlights PMD's significance as an alternative to traditional chemical repellents, supporting its application in public health contexts against mosquito-borne diseases. The development of PMD as a repellent and its comparative performance against Aedes, Anopheles, Culex, and Ochlerotatus mosquitoes underscore its potential for broader public health applications (Carroll & Loye, 2006).

Antimicrobial Agent

Another prominent application of p-Menthane derivatives, specifically p-Cymene, lies in their antimicrobial properties. p-Cymene, found in over 100 plant species, exhibits a broad spectrum of biological activities, including antimicrobial effects. This has led to widespread investigation into its use as a natural antimicrobial agent, addressing the urgent need for new substances capable of treating communicable diseases, especially in the face of rising antimicrobial resistance. The review of p-Cymene’s antimicrobial efficacy not only reinforces its potential in traditional medicine but also underscores the need for further research to validate its in vivo efficacy and safety for human healthcare and biomedical applications (Marchese et al., 2017).

Biopesticide Potential

The genus Mentha, to which p-Menthane belongs, has been extensively explored for its essential oils' potential as natural pesticides. Essential oils derived from Mentha species contain major chemical components like menthol and carvone, which have demonstrated significant antimicrobial and insecticidal properties. This biopesticide application is particularly relevant for managing plant pathogens and insect pests, highlighting an environmentally friendly and socially acceptable approach to pest management. The comprehensive review of the chemical composition and bioactive properties of Mentha essential oils emphasizes their utility in developing sustainable, natural pesticide solutions (Singh & Pandey, 2018).

Safety And Hazards

Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

P-Menthanes are found throughout the plant kingdom, and although their essential oils are still obtained mostly through traditional agriculture, synthetic biology approaches increasingly enable large scale production of economically valuable examples in microbes and cell free systems .

properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
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InChI Key

CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)C(C)C
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Molecular Formula

C10H20
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DSSTOX Substance ID

DTXSID9025530, DTXSID30884219, DTXSID50883709
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Molecular Weight

140.27 g/mol
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Physical Description

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline]
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Boiling Point

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C
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Density

0.8039 AT 20 °C/4 °C
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Vapor Pressure

2.69 [mmHg]
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Product Name

p-Menthane

CAS RN

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4
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Melting Point

-89.84 °C, -87.6 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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